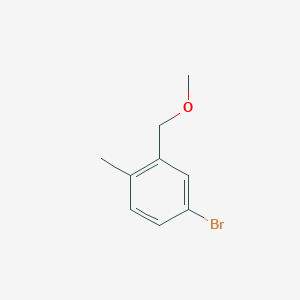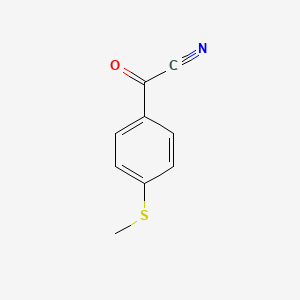
4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a boron-containing organic compound with the molecular formula C12H13BClNO2.
Vorbereitungsmethoden
The synthesis of 4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 5,5-dimethyl-1,3,2-dioxaborinane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Analyse Chemischer Reaktionen
4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as coupling and substitution. The compound’s molecular targets and pathways depend on the specific application and the nature of the reaction it is involved in .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile can be compared with other boron-containing compounds such as:
4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: Similar in structure but contains a pyridine ring instead of a benzonitrile group.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Contains a phenyl group instead of a chlorobenzonitrile group.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: Contains a phosphorus atom instead of a boron atom.
The uniqueness of this compound lies in its specific combination of a boron-containing dioxaborinane ring and a chlorobenzonitrile group, which imparts distinct chemical properties and reactivity .
Eigenschaften
IUPAC Name |
4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BClNO2/c1-12(2)7-16-13(17-8-12)10-5-9(6-15)3-4-11(10)14/h3-5H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPDQRZLYGXTIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Tetrapentyloxy-hydroxycalix[4]arene](/img/structure/B6316196.png)

